molecular formula C11H13NOS B2534104 3H-spiro[1,3-benzothiazole-2,4'-oxane] CAS No. 77376-98-8

3H-spiro[1,3-benzothiazole-2,4'-oxane]

Cat. No.: B2534104
CAS No.: 77376-98-8
M. Wt: 207.29
InChI Key: BZAXEPUVRHNBAO-UHFFFAOYSA-N
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Description

3H-spiro[1,3-benzothiazole-2,4’-oxane]: is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a three-dimensional configuration. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-spiro[1,3-benzothiazole-2,4’-oxane] typically involves a two-stage process. The first stage is the condensation of appropriate starting materials, followed by a deprotonation step . Specific reaction conditions, such as temperature and pH, are crucial to ensure the successful formation of the spiro compound.

Chemical Reactions Analysis

Types of Reactions: 3H-spiro[1,3-benzothiazole-2,4’-oxane] undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3H-spiro[1,3-benzothiazole-2,4’-oxane] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Properties

IUPAC Name

spiro[3H-1,3-benzothiazole-2,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-2-4-10-9(3-1)12-11(14-10)5-7-13-8-6-11/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAXEPUVRHNBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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